molecular formula C16H12O2S B14658563 (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone CAS No. 39620-22-9

(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B14658563
CAS No.: 39620-22-9
M. Wt: 268.3 g/mol
InChI Key: JBHQBUGMOUFCGR-UHFFFAOYSA-N
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Description

(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C16H12O2S. It is a member of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. This compound features a benzothiophene ring fused with a methoxyphenyl group, making it a unique structure with potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of benzothiophene derivatives with methoxyphenyl compounds under specific conditions. One common method is the Friedel-Crafts acylation, where benzothiophene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3/H2SO4)

Major Products Formed

Scientific Research Applications

(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
  • 1-Benzothiophen-3-yl(phenyl)methanone
  • (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone

Uniqueness

(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone stands out due to its unique combination of a benzothiophene ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .

Properties

CAS No.

39620-22-9

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

1-benzothiophen-3-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

JBHQBUGMOUFCGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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